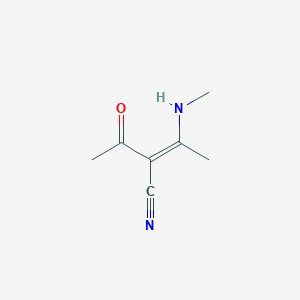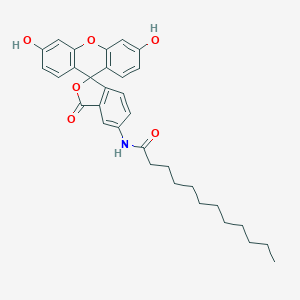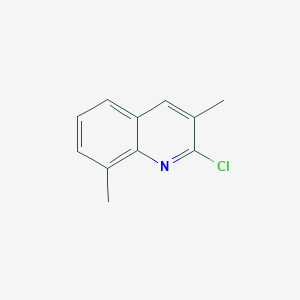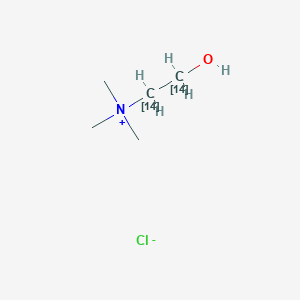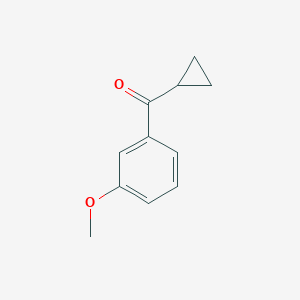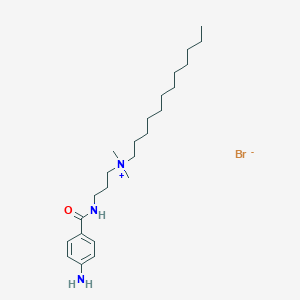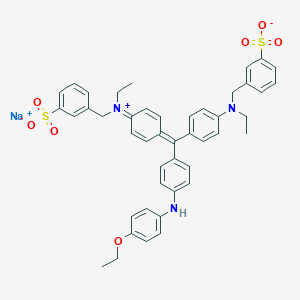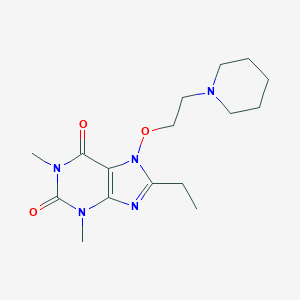
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)-, is a methylxanthine derivative that has been used as a bronchodilator for over 70 years. It is commonly used to treat respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. Theophylline is known to have a wide range of effects on the body, including its ability to relax smooth muscles, increase heart rate, and stimulate the central nervous system. In
Mecanismo De Acción
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP). This increase in cAMP leads to the relaxation of smooth muscles in the airways, which allows for easier breathing. Theophylline also has adenosine receptor antagonistic effects, which can lead to increased heart rate and stimulation of the central nervous system.
Efectos Bioquímicos Y Fisiológicos
Theophylline has a wide range of effects on the body. In addition to its bronchodilator effects, it has been shown to have anti-inflammatory effects and to modulate immune responses. Theophylline has also been shown to improve blood flow and increase heart rate. It can also stimulate the central nervous system, leading to increased alertness and decreased fatigue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Theophylline has several advantages for lab experiments. It is relatively inexpensive and widely available. It has also been extensively studied, so there is a large body of literature on its effects. However, there are also some limitations to using theophylline in lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. It also has a short half-life, which means that its effects may not be sustained over long periods of time.
Direcciones Futuras
There are several future directions for research on theophylline. One area of interest is its potential as an anti-inflammatory agent. It has been shown to have anti-inflammatory effects in vitro, but more research is needed to determine its potential as a therapeutic agent for inflammatory diseases. Another area of interest is its effects on the central nervous system. Theophylline has been shown to improve cognitive function in some studies, but more research is needed to determine its potential as a cognitive enhancer. Finally, there is interest in developing new derivatives of theophylline with improved pharmacological properties, such as longer half-life and increased selectivity for specific targets.
Conclusion
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)-, is a widely used bronchodilator that has been studied extensively for its effects on respiratory disorders. It has a wide range of effects on the body, including its ability to relax smooth muscles, increase heart rate, and stimulate the central nervous system. Theophylline has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for research on theophylline, including its potential as an anti-inflammatory agent and cognitive enhancer, and the development of new derivatives with improved pharmacological properties.
Métodos De Síntesis
Theophylline can be synthesized from theobromine, which is found in cocoa beans. Theobromine is first converted to 3,7-dimethylxanthine, which is then converted to 1,3-dimethyluric acid. The final step involves the reaction of 1,3-dimethyluric acid with ethylene diamine and piperidine to form theophylline.
Aplicaciones Científicas De Investigación
Theophylline has been widely studied for its effects on respiratory disorders. It has been shown to improve lung function in patients with asthma and Theophylline, 8-ethyl-7-(2-piperidinoethoxy)-. It has also been studied for its anti-inflammatory effects and its ability to modulate immune responses. Theophylline has also been studied for its effects on the cardiovascular system, including its ability to increase heart rate and improve blood flow.
Propiedades
Número CAS |
19729-84-1 |
|---|---|
Nombre del producto |
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)- |
Fórmula molecular |
C16H25N5O3 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
8-ethyl-1,3-dimethyl-7-(2-piperidin-1-ylethoxy)purine-2,6-dione |
InChI |
InChI=1S/C16H25N5O3/c1-4-12-17-14-13(15(22)19(3)16(23)18(14)2)21(12)24-11-10-20-8-6-5-7-9-20/h4-11H2,1-3H3 |
Clave InChI |
JNEBFTUYNMCPCB-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1OCCN3CCCCC3)C(=O)N(C(=O)N2C)C |
SMILES canónico |
CCC1=NC2=C(N1OCCN3CCCCC3)C(=O)N(C(=O)N2C)C |
Otros números CAS |
19729-84-1 |
Sinónimos |
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




